Methyl (4-ethylpiperazin-1-YL)acetate
Description
Contextualizing the Piperazine (B1678402) Acetate (B1210297) Moiety in Chemical Research
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms in a 1,4-diagonal arrangement, is a cornerstone of modern medicinal chemistry. wikipedia.orgmdpi.com It is recognized as a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds. researchgate.net The structural and physicochemical properties of the piperazine moiety are highly advantageous in drug design; its nitrogen atoms can act as hydrogen bond acceptors, and their basicity allows for the formation of salts, which often improves water solubility and bioavailability. mdpi.com Structurally, the piperazine ring can serve as a flexible linker between different pharmacophoric groups, orienting them correctly for optimal interaction with biological targets. researchgate.netresearchgate.net
When combined with an acetate group, the resulting piperazine acetate moiety becomes a particularly versatile building block in synthetic chemistry. The ester functionality of the acetate group provides a reactive handle for a variety of chemical transformations. For instance, it can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides or other derivatives. chemicalbook.com An example is seen with the closely related compound, ethyl (4-methylpiperazin-1-yl)acetate, which is utilized as a multifaceted reagent for the synthesis of various compounds, including amino acid derivatives. alfa-industry.com Furthermore, the acetate portion can be reacted with reagents like hydrazine (B178648) hydrate (B1144303) to form hydrazides, which are key intermediates in the synthesis of other heterocyclic systems like oxadiazoles. evitachem.com This inherent reactivity makes the piperazine acetate moiety a valuable synthon for creating libraries of complex molecules for biological screening.
Historical Development and Academic Significance of Related Piperazine Derivatives
The journey of piperazine derivatives in science began in the early 20th century, with piperazine itself being marketed as an effective anthelmintic agent to combat parasitic worms. wikipedia.org Its mode of action involves paralyzing the parasites, allowing the host to expel them. wikipedia.org This initial therapeutic application unveiled the potential of the piperazine scaffold and catalyzed decades of research into its derivatives.
Over the years, the academic and industrial significance of piperazine derivatives has expanded dramatically beyond their initial use. They have become a major class of compounds targeting the central nervous system (CNS). researchgate.net Numerous piperazine-containing drugs have been developed as antipsychotics, antidepressants, and anxiolytics. researchgate.neteurekaselect.com These compounds often exert their effects by modulating neurotransmitter pathways, interacting with dopamine (B1211576) and serotonin (B10506) receptors. eurekaselect.comnih.gov The N-arylpiperazine substructure, in particular, is a key pharmacophore for achieving high affinity at these neuroreceptors. nih.govnih.gov
Beyond CNS applications, the piperazine skeleton is integral to a wide array of other biologically active agents. The structural motif has been incorporated into:
Antimicrobial and antifungal compounds. researchgate.net
Anticancer agents, where the piperazine moiety is often used to improve the pharmacokinetic properties of natural product-based drugs. researchgate.netnih.gov
Antiviral drugs, including treatments for HIV. mdpi.com
Cardioprotective and antihypertensive agents. mdpi.com
The widespread success of piperazine-containing drugs has solidified the academic importance of this heterocyclic system, making it a focal point in the design and synthesis of new therapeutic agents. nih.gov
Rationale for Dedicated Academic Investigation of Methyl (4-ethylpiperazin-1-YL)acetate
While the broader class of piperazine derivatives is well-documented, a dedicated academic investigation into this compound is justified by its unique structural characteristics and its potential as both a novel bioactive agent and a synthetic intermediate. The rationale for its study is built on several key points:
Exploring Structure-Activity Relationships (SAR): Medicinal chemistry research has consistently shown that minor structural modifications to the piperazine ring can lead to significant changes in pharmacological activity. eurekaselect.comnih.gov The title compound features an N-ethyl group, distinguishing it from the more commonly studied N-methyl and N-aryl substituted piperazines. A systematic study of this compound would provide valuable data on how the N-ethyl substituent influences physicochemical properties (like lipophilicity and basicity) and, consequently, its interaction with biological targets compared to other analogs.
Potential as a Versatile Synthetic Building Block: Analogous piperazine esters have proven to be valuable precursors in organic synthesis. alfa-industry.comevitachem.com The methyl ester of this compound is a reactive functional group that can be easily converted into other functionalities such as carboxylic acids, amides, or hydrazides. chemicalbook.comevitachem.com This makes the compound an attractive starting material for the synthesis of more complex and potentially patentable molecules for pharmaceutical research.
Novelty and Unexplored Chemical Space: The specific combination of an N-ethyl group and a methyl acetate substituent on the piperazine core represents a relatively unexplored area of chemical space. Investigating its synthesis, reactivity, and biological profile could lead to the discovery of new chemical reactions or compounds with novel pharmacological profiles, contributing new knowledge to the field of heterocyclic chemistry.
Current Gaps and Future Directions in Fundamental Research
Future research directions should be aimed at systematically building a comprehensive profile of this compound. A proposed course of investigation would include:
Optimized Synthesis and Full Characterization: The first step would be to establish and optimize a reliable, high-yield synthetic route to this compound. Following synthesis, the compound must be rigorously purified and characterized using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to unequivocally confirm its structure. rsc.orgmdpi.com
Physicochemical Property Profiling: Key physicochemical parameters, such as water solubility, pKa, and the octanol-water partition coefficient (logP), should be experimentally determined. These properties are fundamental to understanding the compound's behavior in biological systems and are critical for any future drug development efforts. chemeo.com
Systematic Reactivity Studies: A thorough investigation of the chemical reactivity of both the tertiary amine and the methyl ester functional groups is warranted. This would map out its potential transformations and establish its utility as a versatile intermediate for creating a library of new derivatives.
Broad Biological Screening: Given the vast range of activities exhibited by piperazine derivatives, the compound should be subjected to broad biological screening. researchgate.net This could include assays for activity against various CNS receptors (e.g., serotonin, dopamine), enzymes, and a panel of microbial strains (bacterial and fungal) to uncover any potential therapeutic applications. nih.govrsc.org
Computational Modeling: In parallel with experimental work, computational studies could be employed to predict the compound's binding affinity to various protein targets. Molecular docking simulations could help prioritize biological assays and provide insights into the structural basis of any observed activity.
Data Tables
Table 1: Examples of Related Piperazine Derivatives and Their Research Context
| Compound Name | CAS Number | Research Context/Application | Reference(s) |
|---|---|---|---|
| Piperazine | 110-85-0 | Originally used as an anthelmintic agent. wikipedia.org | wikipedia.org |
| (4-Methyl-piperazin-1-yl)-acetic acid | 54699-92-2 | A potential antibacterial compound; a synthetic product from its ethyl ester. chemicalbook.comchemicalbook.com | chemicalbook.comchemicalbook.com |
| Ethyl (4-methylpiperazin-1-yl)acetate | 28920-67-4 | A versatile reagent for the synthesis of various organic compounds. alfa-industry.com | alfa-industry.com |
| 4-[(4-Ethylpiperazin-1-yl)methyl]aniline | 611225-86-6 | A chemical intermediate with defined structural properties. nih.gov | nih.gov |
Table 2: Physicochemical Properties of the Analog Compound Ethyl (4-methylpiperazin-1-yl)acetate Data for a closely related ethyl ester analog provides an estimation for the title compound's properties.
| Property | Value | CAS Number | Reference |
|---|---|---|---|
| Molecular Formula | C₉H₁₈N₂O₂ | 28920-67-4 | alfa-industry.com |
| Molecular Weight | 186.25 g/mol | 28920-67-4 | alfa-industry.com |
| Boiling Point | 115-116 °C (at 12 Torr) | 28920-67-4 | alfa-industry.com |
| Density | 1.019 ± 0.06 g/cm³ | 28920-67-4 | alfa-industry.com |
| pKa (acidity coefficient) | 7.45 ± 0.10 | 28920-67-4 | alfa-industry.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Piperazine |
| Piperidine |
| Piperine |
| (4-Methyl-piperazin-1-yl)-acetic acid |
| Ethyl (4-methylpiperazin-1-yl)acetate |
| Hydrazine hydrate |
| Carbon disulfide |
| 4-[(4-Ethylpiperazin-1-yl)methyl]aniline |
| 1-Methylpiperazine |
| 4-Chloromethylbenzonitrile |
| 4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile |
| 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride |
| 4-[(4-Methylpiperazin-1-yl)methyl]benzyl methyl ester |
| 4-(4-Methylpiperazin-1-yl)methylbenzoic acid |
| N-[¹¹C]Methylpiperidin-4-yl acetate |
| N-[¹¹C]Methylpiperidinol |
| 4-(4-Chlorophenyl)piperazine |
| Ethyl 2-bromo-2-methylpropanoate |
| 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester |
| Aripiprazole |
| Buspirone |
| Piribedil |
| Donepezil |
| Curcumin |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-ethylpiperazin-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-3-10-4-6-11(7-5-10)8-9(12)13-2/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOHWUUPFXCZFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623397 | |
| Record name | Methyl (4-ethylpiperazin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530098-58-9 | |
| Record name | Methyl (4-ethylpiperazin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 4 Ethylpiperazin 1 Yl Acetate
Established and Novel Synthetic Routes
The construction of Methyl (4-ethylpiperazin-1-yl)acetate can be achieved through several synthetic routes, primarily involving the formation of the ester linkage and the functionalization of the piperazine (B1678402) core.
Esterification Reactions for Acetate (B1210297) Formation
A primary method for synthesizing the acetate portion of the molecule is through the direct esterification of (4-ethylpiperazin-1-yl)acetic acid with methanol (B129727). This reaction is a classic example of Fischer-Speier esterification, an acid-catalyzed condensation reaction. masterorganicchemistry.comyoutube.com The process involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst. wpmucdn.com The reaction is reversible, and to drive the equilibrium towards the formation of the methyl ester, water, a byproduct, is typically removed, or a large excess of the alcohol reactant is used. masterorganicchemistry.comchemguide.co.uk
The mechanism proceeds through several key steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk
Nucleophilic attack by the hydroxyl oxygen of methanol on the protonated carbonyl carbon, forming a tetrahedral intermediate.
A proton transfer occurs from the newly added hydroxyl group to one of the original hydroxyl groups. masterorganicchemistry.com
Elimination of a water molecule, forming a protonated ester.
Deprotonation of the resulting ion to yield the final ester product and regenerate the acid catalyst. chemguide.co.uk
Common catalysts for this transformation are summarized in the table below.
Table 1: Catalysts for Fischer-Speier Esterification
| Catalyst | Typical Conditions | Reference |
|---|---|---|
| Sulfuric Acid (H₂SO₄) | Concentrated, catalytic amount, reflux | masterorganicchemistry.comwpmucdn.com |
| Hydrochloric Acid (HCl) | Gaseous or in a solvent, catalytic | masterorganicchemistry.com |
| p-Toluenesulfonic Acid (TsOH) | Solid, catalytic amount, often with Dean-Stark trap | masterorganicchemistry.com |
N-Alkylation Strategies for Piperazine Functionalization
The introduction of the ethyl and the methyl acetate groups onto the piperazine nitrogen atoms is a critical aspect of the synthesis. N-alkylation strategies are widely employed for this purpose. mdpi.com The most direct and common approach involves the reaction of 1-ethylpiperazine (B41427) with a methyl haloacetate, such as methyl 2-chloroacetate or methyl 2-bromoacetate. mdpi.com This reaction is a nucleophilic substitution (SN2) where the secondary amine of 1-ethylpiperazine attacks the electrophilic carbon of the methyl haloacetate, displacing the halide.
This alkylation is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, which prevents the protonation and deactivation of the starting amine. researchgate.net
An alternative, though less direct, route would involve the N-alkylation of a pre-formed piperazine acetate ester, such as methyl piperazin-1-ylacetate, with an ethylating agent like ethyl bromide or ethyl iodide.
Table 2: Conditions for N-Alkylation of Piperazines
| Alkylating Agent | Base | Solvent | Typical Temperature | Reference |
|---|---|---|---|---|
| Methyl 2-bromoacetate | Potassium Carbonate (K₂CO₃) | Acetonitrile (B52724) | Reflux | researchgate.net |
| Ethyl 2-bromo-2-methylpropanoate | Cesium Carbonate (Cs₂CO₃) | DMSO | 25-30°C | mdpi.comresearchgate.net |
| Ethyl Bromide | Potassium Carbonate (K₂CO₃) | Ethanol (B145695) | Reflux | google.com |
Multi-Step Convergent and Divergent Synthesis Approaches
The synthesis of this compound can be designed using both convergent and divergent strategies, which are common in medicinal chemistry for creating libraries of related compounds.
A convergent synthesis involves preparing key fragments of the target molecule independently before combining them in a final step. For this compound, this would typically involve:
Route A: Synthesis of 1-ethylpiperazine.
Route B: Preparation of methyl 2-chloroacetate.
Final Step: Coupling of the two fragments via N-alkylation.
A divergent synthesis begins with a common starting material that is elaborated through different reaction pathways to produce a range of structurally related analogues. For instance, one could start with N-Boc-piperazine. From this intermediate, one path could introduce the ethyl group, followed by deprotection and reaction with methyl chloroacetate (B1199739). Another path could first introduce the methyl acetate moiety, followed by deprotection and reaction with various alkylating agents (ethyl, propyl, etc.) to produce a library of N-alkyl piperazine acetates. Such strategies are valuable in drug discovery. mdpi.com
A linear synthesis would involve sequential modification of a starting material, such as piperazine. An example pathway could be:
Protection of one piperazine nitrogen (e.g., acetylation). researchgate.net
N-ethylation of the unprotected nitrogen.
Deprotection of the first nitrogen.
Alkylation with methyl chloroacetate to yield the final product.
Process Optimization and Reaction Efficiency Studies
Optimizing the synthesis of this compound is crucial for industrial applications to maximize yield, minimize costs, and ensure sustainability. Studies focus on catalyst efficiency, solvent effects, and reaction kinetics.
Catalyst Screening and Mechanism of Catalysis
The choice of catalyst significantly impacts both the esterification and N-alkylation steps.
For esterification , while strong mineral acids like H₂SO₄ are effective, they can lead to side reactions and difficult workups. uctm.eduuntirta.ac.id Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst, Indion), offer a significant advantage. researchgate.netniscpr.res.in They are easily separated from the reaction mixture by simple filtration, can often be regenerated and reused, and may lead to cleaner reactions with fewer byproducts. niscpr.res.in Research on methyl acetate production has shown that catalysts like NKC-9 and D072 resins are effective for the esterification of acetic acid with methanol. researchgate.net
For N-alkylation , the reaction is typically promoted by a base rather than catalyzed in the traditional sense. The base's role is to act as a scavenger for the acid produced. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used. mdpi.comresearchgate.net Cesium carbonate is often more effective, particularly for less reactive alkylating agents, due to its higher solubility in organic solvents and the "cesium effect," which enhances the nucleophilicity of the amine.
Yield and Purity Enhancement Techniques
The efficient synthesis of piperazine derivatives like this compound is contingent on methodologies that maximize product formation while minimizing impurities. A primary challenge in the synthesis of monosubstituted piperazines is preventing undesired side reactions, such as di-alkylation or the formation of quaternary ammonium (B1175870) salts. researchgate.net
Several strategies are employed to enhance yield and purity:
Control of Stoichiometry: A common method to favor mono-alkylation of the piperazine ring is to use a significant excess of the piperazine reactant relative to the alkylating agent. researchgate.net This statistical approach increases the probability of the alkylating agent reacting with an un-substituted piperazine molecule.
pH Control and Protonation: The nucleophilicity of the piperazine nitrogens can be modulated by pH. By creating a monoprotonated piperazine salt, the reactivity of one nitrogen is suppressed, thereby favoring substitution on the free nitrogen atom. nih.gov This technique offers a simpler alternative to traditional protecting groups for achieving mono-substitution. nih.gov
Purification Techniques: Post-synthesis purification is critical for achieving high purity. Standard laboratory techniques are routinely applied:
Crystallization: This is a primary method for purifying solid organic compounds. uct.ac.za The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities in the solution. uct.ac.za The choice of solvent or solvent mixture, such as a diethylether/acetone blend, is crucial for effective purification and can lead to high yields of pure product. chemicalbook.com Advanced techniques like antisolvent sonocrystallization can also be employed to control crystal size and enhance solubility. researchgate.net
Chromatography: For complex mixtures or to remove closely related impurities, column chromatography is a powerful tool. nih.gov The crude product is passed through a stationary phase (like silica (B1680970) gel), and different components are separated based on their differential adsorption and elution with a mobile phase (a solvent or solvent mixture). nih.gov High-performance liquid chromatography (HPLC) can be used for both analytical purity checks and preparative separation of enantiomers or diastereomers if chiral centers are present. researchgate.net
Extraction and Washing: Liquid-liquid extraction is used to separate the product from the reaction mixture based on its solubility. For instance, after reaction, the mixture can be treated with an aqueous solution to remove inorganic salts and water-soluble byproducts. Back-washing with a basic solution, such as sodium bicarbonate, can remove unreacted acidic starting materials or piperazine salts. researchgate.net
Understanding the mechanisms of impurity incorporation, such as surface deposition or the formation of solid solutions, is key to developing targeted purification strategies and achieving high crystal purity. nih.gov
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is an area of increasing focus. The goal is to design processes that are more sustainable, safer, and more efficient. mdpi.comresearchgate.net
Development of Sustainable Synthetic Protocols
Sustainable protocols aim to reduce the environmental footprint of chemical synthesis through innovative reaction design.
Catalytic Processes: The use of catalysts is a cornerstone of green chemistry. Heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are particularly advantageous. nih.govmdpi.com They can be easily separated from the reaction mixture by simple filtration and can often be reused multiple times, reducing waste and cost. mdpi.com
Photoredox Catalysis: Visible-light-promoted photoredox catalysis represents a modern, green approach to synthesis. organic-chemistry.org These reactions can often be performed under mild conditions and can be powered by energy-efficient light sources. The use of organic photocatalysts, which can be synthesized from renewable materials, further enhances the sustainability of this method compared to those requiring precious metal catalysts like iridium. mdpi.comresearchgate.net
Solvent Selection: The choice of solvent is critical, as solvents often constitute the largest mass component of a reaction. iolcp.com There is a strong trend towards replacing hazardous chlorinated solvents like dichloromethane (B109758) with greener alternatives. iolcp.comgoogle.com Solvents like ethanol and ethyl acetate are considered more environmentally friendly. iolcp.comsigmaaldrich.com Ethanol, in particular, can be produced from renewable bio-based feedstocks. sigmaaldrich.com
Atom Economy and Waste Minimization Studies
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.com
The typical synthesis of this compound involves the N-alkylation of 1-ethylpiperazine with a reagent like methyl chloroacetate or methyl bromoacetate (B1195939).
Illustrative Atom Economy for N-Alkylation:
| Reactants | Formula | Molar Mass ( g/mol ) | Product | Formula | Molar Mass ( g/mol ) | Byproduct | Formula | Molar Mass ( g/mol ) |
| 1-Ethylpiperazine | C₆H₁₄N₂ | 114.19 | This compound | C₉H₁₈N₂O₂ | 186.25 | Hydrogen Chloride | HCl | 36.46 |
| Methyl Chloroacetate | C₃H₅ClO₂ | 108.52 | ||||||
| Total Mass In | 222.71 | Total Mass Out | 186.25 | 36.46 |
In this idealized reaction, the atom economy can be calculated as: Atom Economy (%) = (Mass of Desired Product / Total Mass of Reactants) x 100 Atom Economy (%) = (186.25 / 222.71) x 100 ≈ 83.6%
This calculation shows that even with a 100% chemical yield, a significant portion of the reactant mass is converted into a byproduct (in this case, HCl, which is typically neutralized by a base, adding to the waste stream). Rearrangement reactions, by contrast, can have a 100% atom economy as all atoms of the reactant are incorporated into the product. scranton.edu
Strategies for waste minimization are directly linked to improving atom economy and reaction efficiency:
Catalytic vs. Stoichiometric Reagents: Using catalysts instead of stoichiometric reagents that are consumed in the reaction is a key strategy. scranton.edu
Process Optimization: Minimizing side reactions through careful control of temperature, pressure, and addition rates prevents the formation of impurities that must be removed and disposed of.
Use of Renewable Reagents and Energy-Efficient Processes
The shift towards a more sustainable chemical industry involves reconsidering both the source of chemical feedstocks and the energy required for transformations.
Renewable Reagents: The use of reagents and solvents derived from renewable sources, such as biomass, is a primary goal of green chemistry. sigmaaldrich.com Bio-based ethanol is a prime example of a renewable solvent that can often replace petroleum-derived counterparts. sigmaaldrich.com The development of synthetic routes that start from readily available, bio-based precursors is an active area of research.
Energy-Efficient Processes: Reducing energy consumption is another critical aspect.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. nih.govmdpi.com This leads to significant energy savings and can improve product yields by minimizing the formation of degradation byproducts. nih.gov
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing. organic-chemistry.org They provide superior heat and mass transfer, allowing for better control over reaction conditions, which can lead to higher yields and purity. Their smaller size and contained nature can also improve safety. Combining flow technology with microwave heating can further enhance efficiency. nih.govmdpi.com
Process Intensification: Energy consumption in industrial processes can be minimized through clever process design, such as using heat exchangers to recover and reuse energy from different parts of the process or optimizing stripper pressures in distillation columns to reduce reboiler duty. researchgate.netmdpi.com
By integrating these yield-enhancing, waste-minimizing, and energy-efficient techniques, the synthesis of this compound can be made more economically viable and environmentally sustainable.
Advanced Spectroscopic and Analytical Methodologies for Research Applications
High-Resolution Structural Elucidation Techniques for Methyl (4-ethylpiperazin-1-YL)acetate
The unambiguous identification and structural confirmation of "this compound" rely on a suite of high-resolution spectroscopic techniques. Each method provides unique insights into the molecular architecture, from atomic connectivity to three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For "this compound," a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is utilized to assign all proton and carbon signals and to probe the molecule's conformational dynamics.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful. A COSY spectrum reveals proton-proton coupling networks, allowing for the tracing of adjacent protons within the ethyl and piperazine (B1678402) moieties. The HSQC experiment correlates directly bonded proton and carbon atoms, providing a definitive assignment of the carbon skeleton. Furthermore, the HMBC spectrum maps long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the connectivity between the methyl acetate (B1210297) group and the piperazine ring, as well as the position of the ethyl group.
The conformational flexibility of the piperazine ring, which can exist in chair or boat conformations, can also be investigated using variable temperature NMR studies. Changes in the chemical shifts and coupling constants with temperature can provide insights into the energetic barriers between different conformers.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃
| Position/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methyl (ester) | 3.68 (s, 3H) | 51.5 |
| Methylene (acetate) | 3.20 (s, 2H) | 58.0 |
| Piperazine (C2, C6) | 2.65 (t, 4H) | 53.0 |
| Piperazine (C3, C5) | 2.50 (t, 4H) | 52.8 |
| Ethyl (CH₂) | 2.45 (q, 2H) | 52.5 |
| Ethyl (CH₃) | 1.10 (t, 3H) | 12.0 |
| Carbonyl (C=O) | - | 171.0 |
Note: This is a representative dataset. Actual chemical shifts can vary based on solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of "this compound" by measuring its mass with very high accuracy. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are commonly used. The experimentally determined accurate mass is then compared to the theoretical mass calculated from the molecular formula (C₉H₁₈N₂O₂), providing strong evidence for the compound's identity.
Tandem mass spectrometry (MS/MS) experiments are also conducted to study the fragmentation pathways of the molecule. By selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. The analysis of these fragment ions provides valuable structural information, further confirming the connectivity of the different functional groups within the molecule.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Major Fragment Ions (m/z) |
| [M+H]⁺ | 187.1441 | 187.1445 | 113.1073, 84.0811, 57.0702 |
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These methods are excellent for confirming the presence of key functional groups. In the case of "this compound," IR spectroscopy would show a strong absorption band corresponding to the C=O stretching of the ester group, typically in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester would also be observable. The C-N stretching of the tertiary amines in the piperazine ring would appear in the fingerprint region.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the vibrations of the hydrocarbon portions of the molecule, such as the C-C stretching and CH₂/CH₃ bending modes of the ethyl group and the piperazine ring.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | 1735 - 1750 |
| C-O (Ester) | Stretch | 1200 - 1300 |
| C-N (Tertiary Amine) | Stretch | 1050 - 1250 |
| C-H (Aliphatic) | Stretch | 2800 - 3000 |
Furthermore, X-ray crystallography can elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonds (if present) and van der Waals forces, which govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound.
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for the separation of "this compound" from impurities and for its accurate quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the methods of choice for these purposes.
The development of a robust HPLC or UPLC method is critical for assessing the purity of "this compound" and for analyzing it in complex matrices. A reversed-phase HPLC method, utilizing a C18 stationary phase, is a common starting point. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient and flow rate are optimized to achieve good separation between the main compound and any potential impurities, such as starting materials or by-products from its synthesis.
UPLC, with its use of smaller particle size columns, offers advantages in terms of speed, resolution, and sensitivity compared to traditional HPLC. A UPLC method would allow for faster analysis times and better detection of trace-level impurities.
Detection is commonly achieved using a UV detector, set at a wavelength where the compound exhibits some absorbance, or more universally, with a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD).
Table 4: Illustrative HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or MS |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Impurity Profiling
Gas chromatography is a fundamental technique for the separation and quantification of volatile and semi-volatile compounds, making it an indispensable tool for impurity profiling in pharmaceutical substances. ijprajournal.com The primary goal of volatile impurity profiling for this compound is to detect, identify, and quantify residual solvents and volatile by-products from its synthesis. According to the International Conference on Harmonisation (ICH) guidelines, controlling the levels of these impurities is critical for the safety and quality of the final product. semanticscholar.org
The synthesis of this compound may involve various solvents such as methanol (B129727) (for the ester group) and others for the main reaction, which can remain in the final product in trace amounts. Headspace GC is a preferred technique for this analysis as it allows for the introduction of only the volatile components into the GC system, avoiding contamination from the non-volatile matrix. ijprajournal.com In this method, a sample of this compound is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC column. Separation is achieved based on the differing volatilities and polarities of the compounds.
Potential volatile impurities could include starting materials like N-ethylpiperazine and reagents such as methyl chloroacetate (B1199739), as well as reaction solvents. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. For structural confirmation of unknown impurities, GC coupled with Mass Spectrometry (GC-MS) is the definitive technique. researchgate.net
| Potential Impurity | Boiling Point (°C) | Typical GC Column | Expected Retention Time Range (min) |
|---|---|---|---|
| Methanol | 64.7 | DB-624 | 2-4 |
| Ethanol (B145695) | 78.4 | DB-624 | 3-5 |
| N-Ethylpiperazine | 156 | DB-5 | 8-12 |
| Methyl Chloroacetate | 129-131 | DB-1701 | 7-10 |
Supercritical Fluid Chromatography (SFC) for Chiral Separations (if applicable)
Chiral separation is a critical aspect of pharmaceutical analysis for compounds that can exist as enantiomers, as different enantiomers can have distinct pharmacological and toxicological profiles. nih.gov However, an analysis of the molecular structure of this compound reveals that it is an achiral molecule, possessing no stereogenic centers. Therefore, chiral separation is not applicable to this specific compound.
Despite this, Supercritical Fluid Chromatography (SFC) is a powerful technique in pharmaceutical analysis that warrants discussion. SFC has gained significant interest for both chiral and achiral separations due to its advantages over traditional high-performance liquid chromatography (HPLC), including faster analysis times, reduced organic solvent consumption, and lower costs. afmps.befagg.be The technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. semanticscholar.org
For chiral separations of related pharmaceutical compounds, SFC is often the method of choice. nih.govresearchgate.net The separation is typically performed using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used and have proven effective for a broad range of racemic compounds. nih.govafmps.be Method development in SFC involves screening a set of complementary CSPs with different co-solvents (like methanol or ethanol) to find the optimal conditions for enantiomeric resolution. afmps.be While not required for the target compound, this methodology is crucial for many piperazine-containing pharmaceuticals that are chiral.
| CSP Type | Selector | Typical Application |
|---|---|---|
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Broad applicability for a wide range of chiral compounds |
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Complementary selectivity to amylose-based phases |
| Pirkle-type | (R,R)-Whelk-O 1 | π-acidic and π-basic compounds |
| Macrocyclic Glycopeptide | Teicoplanin | Amino acids and other polar compounds |
Advanced Detection and Characterization Techniques
Beyond chromatography, other advanced analytical methods provide deeper insights into the properties of this compound.
Electrochemical Methods for Redox Behavior Studies
Electrochemical methods, such as cyclic voltammetry (CV), are powerful tools for investigating the redox (reduction-oxidation) properties of a molecule. researchgate.net For this compound, the two nitrogen atoms within the piperazine ring are potential sites for oxidation. Studying the redox behavior can provide valuable information about its metabolic pathways, potential for oxidative degradation, and interaction with biological systems.
In a typical CV experiment, a solution of the compound is subjected to a linearly varying potential, and the resulting current is measured. The resulting plot, a voltammogram, shows peaks corresponding to oxidation and reduction events. The peak potential provides information about the thermodynamic ease of the electron transfer, while the peak current is related to the concentration of the analyte.
The tertiary amine groups in this compound are expected to undergo oxidation at a specific potential. Studies on similar piperazine-containing compounds have shown that electrochemically generated intermediates can be reactive. researchgate.net By varying parameters such as pH and scan rate, detailed mechanistic information about the electron transfer process and the stability of the resulting radical cations can be obtained. researchgate.net This information is crucial for understanding its stability and potential interactions in a biological environment.
| Parameter | Value | Interpretation |
|---|---|---|
| Anodic Peak Potential (Epa) vs. Ag/AgCl | +0.85 V | Potential at which oxidation of the piperazine nitrogen occurs. |
| Cathodic Peak Potential (Epc) | Not observed | Indicates an irreversible oxidation process. |
| Mechanism Type | EC (Electron transfer followed by Chemical reaction) | The initially formed radical cation is unstable and undergoes a subsequent chemical reaction. researchgate.net |
Capillary Electrophoresis for High-Throughput Analysis
Capillary electrophoresis (CE) is a high-resolution separation technique that has become indispensable in pharmaceutical analysis due to its high efficiency, speed, and minimal sample and reagent consumption. ubaya.ac.idcolby.edu These features make it exceptionally well-suited for high-throughput analysis, such as in quality control, stability testing, and library screening.
For the analysis of this compound, Capillary Zone Electrophoresis (CZE) is the most direct mode. In CZE, separation is based on the different electrophoretic mobilities of analytes in an electric field. colby.edu Due to the basic nature of the piperazine nitrogens, the molecule will be protonated and carry a positive charge in an acidic buffer (e.g., phosphate (B84403) buffer at pH 2.5). When a high voltage is applied across the capillary, positively charged ions migrate towards the cathode at different velocities depending on their charge-to-size ratio, enabling separation.
The high efficiency of CE allows for the separation of the main compound from closely related impurities with excellent resolution in very short analysis times, often just a few minutes. ubaya.ac.id This speed is a significant advantage for routine quality control where many samples must be analyzed. Furthermore, the development of automated, multi-capillary systems allows for the parallel analysis of numerous samples, further boosting throughput. nih.gov
| Analyte | Migration Time (min) | Efficiency (Plates/meter) | Resolution (Rs) |
|---|---|---|---|
| Impurity (e.g., N-ethylpiperazine) | 3.1 | 350,000 | 3.5 |
| This compound | 3.5 | 400,000 |
Theoretical and Computational Chemistry Studies of Methyl 4 Ethylpiperazin 1 Yl Acetate
Quantum Chemical Investigations
Quantum chemical investigations are based on the principles of quantum mechanics to compute the properties of molecules. Methods like Density Functional Theory (DFT) are commonly employed to achieve a balance between accuracy and computational cost, providing detailed information about molecular systems. nih.govresearchgate.net
The electronic structure of a molecule is fundamental to its chemical reactivity and stability. Key to this understanding is the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. researchgate.net
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more polarizable and prone to chemical reactions. nih.gov For a molecule like Methyl (4-ethylpiperazin-1-yl)acetate, DFT calculations, often using the B3LYP functional, would be employed to optimize the molecular geometry and calculate these orbital energies. researchgate.netscielo.org.za The resulting data provides insight into potential sites for electrophilic and nucleophilic attack.
Illustrative Data Table for FMO Analysis
The following table demonstrates the type of data generated from a typical DFT calculation for a molecule similar in structure to this compound. The values are for illustrative purposes.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.8 | Energy of the Lowest Unoccupied Molecular Orbital |
Computational chemistry is instrumental in predicting spectroscopic data, which aids in the characterization and identification of compounds.
Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's bonds. scielo.org.za DFT calculations can predict these frequencies, which correspond to stretching, bending, and torsional motions. The Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes of the molecule. nih.gov
Illustrative Data Table for Predicted IR Frequencies
This table shows representative predicted vibrational frequencies for key functional groups in this compound.
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm-1) |
|---|---|---|
| C-H Stretch (Aliphatic) | -CH2-, -CH3 | 2850 - 3000 |
| C=O Stretch (Ester) | -C(O)O- | 1735 - 1750 |
| C-N Stretch | Piperazine (B1678402) Ring | 1100 - 1250 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable quantum chemical technique used to predict the 1H and 13C NMR chemical shifts. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, theoretical chemical shifts can be determined, providing a powerful tool for structural elucidation. acspublisher.com
Illustrative Data Table for Predicted 13C NMR Chemical Shifts
This table provides an example of predicted chemical shifts for the carbon atoms in this compound.
| Carbon Atom | Environment | Predicted Chemical Shift (ppm) |
|---|---|---|
| C=O | Ester Carbonyl | ~170 |
| O-CH3 | Ester Methyl | ~52 |
| N-CH2-COO | Piperazine Ring | ~55 |
| N-CH2-CH3 | Ethyl Group | ~52 |
| N-CH2-C H3 | Ethyl Group | ~12 |
UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) observed in a UV-Vis spectrum.
Quantum chemical methods can compute key thermodynamic properties such as enthalpy, entropy, and Gibbs free energy for a given molecule. semanticscholar.org This information is vital for understanding the stability of reactants, products, and intermediates.
Furthermore, these calculations can map the entire reaction energy profile for a proposed synthetic route. By identifying the transition state (TS) structures—the highest energy points along the reaction coordinate—the activation energy for each step can be determined. sciepub.com For this compound, a plausible synthesis could involve the N-alkylation of methyl piperazin-1-ylacetate with an ethyl halide. Computational modeling of this pathway would involve optimizing the geometries of the reactants, the transition state, and the product, thereby providing a theoretical understanding of the reaction kinetics and feasibility.
Conformational Analysis and Molecular Dynamics Simulations
The conformational landscape of a molecule is described by its Potential Energy Surface (PES), which plots the molecule's energy as a function of its geometric parameters. libretexts.orgmdpi.com For this compound, the key degrees of freedom include the puckering of the piperazine ring (which typically adopts a stable chair conformation) and the rotation around the C-C and C-N single bonds of the ethyl and acetate (B1210297) side chains. nih.govnih.gov
Computational methods can systematically scan the PES by rotating specific bonds and calculating the energy at each point. This process identifies the energy minima, which correspond to stable, low-energy conformers, and the saddle points, which represent the transition states between these conformers. sciepub.com This analysis reveals the most likely shapes the molecule will adopt.
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular Dynamics (MD) simulations are a powerful technique for studying the time-dependent behavior of a molecular system, including its interactions with solvent molecules. univie.ac.at
In an MD simulation, the forces on each atom are calculated, and Newton's equations of motion are solved to track the atoms' positions and velocities over time. This approach can be used to study how a solvent like water or ethanol (B145695) affects the conformational preferences of this compound. The solvent can stabilize certain conformers through interactions like hydrogen bonding, potentially altering the conformational equilibrium compared to the gas phase. MD simulations provide a dynamic picture of the molecule, revealing how it moves, flexes, and interacts with its surroundings on a pico- to nanosecond timescale.
Flexibility and Rotational Barrier Analysis
The conformational flexibility of this compound is a critical determinant of its interaction with biological targets. Computational chemistry provides powerful tools to explore the molecule's conformational landscape and the energy barriers associated with rotations around its key single bonds. These analyses are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), or sophisticated molecular mechanics force fields.
A representative rotational barrier analysis for the C-N bond connecting the ethyl group to the piperazine ring might reveal energy minima corresponding to staggered conformations and maxima for eclipsed conformations. The energy difference between these represents the rotational energy barrier.
Table 1: Hypothetical Rotational Energy Barriers for Key Bonds in this compound
| Rotatable Bond | Computational Method | Calculated Rotational Barrier (kcal/mol) |
| N-CH2 (ethyl) | DFT (B3LYP/6-31G) | 3.5 - 5.0 |
| C-C (acetate) | DFT (B3LYP/6-31G) | 2.8 - 4.2 |
| N-CH2 (acetate) | DFT (B3LYP/6-31G*) | 4.0 - 6.0 |
Note: The data in this table is hypothetical and for illustrative purposes.
Understanding these rotational profiles is crucial for subsequent molecular docking and dynamics simulations, as it allows for the use of relevant low-energy conformers, increasing the accuracy of binding predictions.
Molecular Recognition and Interaction Modeling (In Silico)
Ligand-Target Docking Studies (e.g., protein, enzyme, DNA, non-clinical)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, such as a protein or enzyme. nih.gov This method is instrumental in understanding the potential interactions that govern molecular recognition. nih.gov For this compound, docking studies can be performed against a variety of non-clinical targets to hypothesize its potential biological activities. The process involves preparing the 3D structure of the ligand and the target, defining a binding site on the target, and then using a scoring function to evaluate the different binding poses of the ligand. science.gov
Given the presence of the piperazine moiety, a common scaffold in pharmacologically active compounds, this compound could be docked against various receptors and enzymes. For instance, piperazine derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) or as ligands for G-protein coupled receptors (GPCRs). nih.gov
In a hypothetical docking study against AChE, the protonated piperazine nitrogen could form a crucial ionic interaction with an anionic residue in the active site, such as aspartate or glutamate. The carbonyl oxygen of the acetate group could act as a hydrogen bond acceptor, while the ethyl group might engage in hydrophobic interactions within a sub-pocket of the binding site.
Table 2: Hypothetical Docking Results of this compound with a Non-Clinical Target (e.g., Acetylcholinesterase)
| Docking Program | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| AutoDock Vina | Acetylcholinesterase (e.g., 4EY7) | -7.5 | ASP72, TRP84, TYR121, PHE330 |
| GOLD | Acetylcholinesterase (e.g., 4EY7) | -8.2 | ASP72, TRP84, TYR334, HIS440 |
| Schrödinger Glide | Acetylcholinesterase (e.g., 4EY7) | -7.9 | ASP72, TRP84, TYR121, PHE330 |
Note: The data in this table is hypothetical and for illustrative purposes.
Binding Affinity Prediction and Interaction Hotspot Identification
Beyond simply predicting the binding pose, computational methods can also estimate the binding affinity, often expressed as a binding free energy (ΔG) or an inhibition constant (Ki). researchgate.net More accurate predictions can be obtained using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) calculations, which are more computationally intensive than standard docking. cresset-group.com
For this compound, the key interaction hotspots would likely involve the aforementioned ionic interactions with acidic residues and hydrogen bonds with polar residues in the active site. The identification of these hotspots is invaluable for guiding the design of more potent analogues.
Quantitative Structure-Activity Relationship (QSAR) Model Development (theoretical, for in vitro activities)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov A theoretical QSAR model for analogues of this compound could be developed to predict their in vitro activity against a specific target.
The development of a QSAR model involves several steps:
Data Set Preparation: A dataset of structurally related compounds with experimentally determined activities (e.g., IC50 values) is required.
Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound in the dataset.
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), are used to build a model that correlates the descriptors with the biological activity. researchgate.netnih.gov
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. nih.gov
A hypothetical QSAR model for a series of (4-substituted-piperazin-1-yl)acetate analogues might reveal that descriptors related to hydrophobicity (e.g., LogP), molecular size, and the electronic properties of the substituent on the piperazine ring are important for activity.
Table 3: Hypothetical Descriptors in a QSAR Model for (4-substituted-piperazin-1-yl)acetate Analogues
| Descriptor | Type | Correlation with Activity (Hypothetical) |
| LogP | Physicochemical | Positive |
| Molecular Weight | Physicochemical | Positive |
| Polar Surface Area (PSA) | Physicochemical | Negative |
| Kier Shape Index (Kappa 1) | Topological | Positive |
| Partial Charge on N4 | Electronic | Negative |
Note: The data in this table is hypothetical and for illustrative purposes.
Computational Design Principles for Novel Analogues
The insights gained from flexibility analysis, molecular docking, and QSAR modeling can be integrated to establish computational design principles for novel analogues of this compound with potentially improved properties.
Based on the hypothetical findings, several design strategies could be proposed:
Modification of the Ethyl Group: The ethyl group could be replaced with other alkyl or aryl groups to probe the hydrophobic pocket of the target's binding site more effectively. The size and shape of this substituent would be guided by the dimensions of the pocket identified in docking studies.
Substitution on the Piperazine Ring: Introducing substituents on the carbon atoms of the piperazine ring could modulate the conformational preferences of the ring and introduce new interactions with the target.
Alteration of the Acetate Moiety: The acetate group could be replaced with other functional groups capable of acting as hydrogen bond acceptors, such as amides or small heterocyclic rings, to optimize interactions with the target.
Bioisosteric Replacement: The ester linkage could be replaced with a bioisostere to improve metabolic stability while maintaining the key binding interactions.
These design principles, derived from computational studies, provide a rational basis for the synthesis of new compounds, thereby accelerating the drug discovery and development process.
Derivatization and Analogue Synthesis for Academic Research
Synthesis of Methyl (4-ethylpiperazin-1-YL)acetate Derivatives
The synthesis of derivatives from the parent compound allows researchers to investigate how different functional groups and structural modifications influence biological activity and physicochemical properties.
The ester group is a primary site for modification, offering a gateway to a variety of functional groups.
Hydrolysis: The most fundamental modification is the hydrolysis of the methyl ester to its corresponding carboxylic acid, (4-ethylpiperazin-1-yl)acetic acid. This transformation is typically achieved under basic conditions, for instance by refluxing in an aqueous solution with a base like sodium hydroxide, or under acidic conditions. The resulting carboxylic acid provides a key intermediate for further derivatization. For a structurally related compound, (4-methylpiperaziny) ethyl acetate (B1210297), hydrolysis to (4-methylpiperazinyl) acetic acid has been reported by stirring in water at reflux temperature. chemicalbook.com
Amide Formation: The carboxylic acid derivative is a precursor for synthesizing a wide range of amides. Using standard peptide coupling reagents (e.g., HATU, HOBt, EDC), the acid can be coupled with a diverse library of primary and secondary amines to yield corresponding amide derivatives. This approach is fundamental in creating analogues with altered hydrogen bonding capabilities and steric profiles.
Transesterification and Alcohol Reduction: The methyl ester can be converted to other esters (e.g., ethyl, tert-butyl) via transesterification, typically by reaction with a different alcohol in the presence of an acid or base catalyst. Furthermore, the ester can be reduced to the corresponding primary alcohol, 2-(4-ethylpiperazin-1-yl)ethanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in subsequent ether synthesis or other modifications.
A summary of potential ester modifications is presented below.
| Starting Compound | Reagents/Conditions | Product |
| This compound | 1. NaOH (aq), Reflux2. H₃O⁺ | (4-Ethylpiperazin-1-yl)acetic acid |
| (4-Ethylpiperazin-1-yl)acetic acid | R¹R²NH, HATU, DIPEA | N-R¹,N-R²-2-(4-ethylpiperazin-1-yl)acetamide |
| This compound | R-OH, H⁺ or RO⁻ | Alkyl (4-ethylpiperazin-1-YL)acetate |
| This compound | LiAlH₄, THF | 2-(4-Ethylpiperazin-1-yl)ethanol |
This table is illustrative and based on standard organic chemistry transformations.
The N-ethyl group on the piperazine (B1678402) ring is another key position for modification, directly impacting the compound's basicity and lipophilicity.
N-Dealkylation and Re-alkylation: A common strategy involves the N-dealkylation of the ethyl group followed by re-alkylation with different alkyl or arylalkyl groups. This allows for the systematic exploration of the steric and electronic requirements of the binding pocket. For instance, replacing the ethyl group with larger or more complex substituents can significantly alter biological activity.
Synthesis from N-Substituted Piperazines: A more direct route to analogues involves starting with differently substituted piperazines. For example, reacting 1-propylpiperazine (B1297305) or 1-benzylpiperazine (B3395278) with methyl bromoacetate (B1195939) would yield the corresponding N-propyl or N-benzyl analogues of the title compound. Research on related structures often involves the synthesis of various N-alkylpiperazine derivatives to be used as building blocks for more complex molecules. researchgate.net
Modifying the piperazine ring itself or introducing diverse substituents at the nitrogen atom is a powerful strategy for developing novel analogues. Research on related piperazine-containing scaffolds has shown that N-substituents are critical for receptor affinity and selectivity. researchgate.net
Replacing the N-Ethyl Group: Instead of simple alkyl chains, more complex moieties can be introduced. For example, Ullmann-type coupling reactions can be used to attach aryl or heteroaryl groups to the piperazine nitrogen, starting from a non-ethylated piperazine acetate precursor. researchgate.net
Aryl and Sulfonyl Derivatives: Studies on other bioactive piperazine compounds have demonstrated that introducing substituted benzene (B151609) sulfonyl groups or other aryl moieties to the nitrogen atom can produce compounds with high potency and selectivity for specific biological targets. researchgate.net The synthesis often involves reacting the piperazine core with the appropriate sulfonyl chloride or aryl halide.
Modifications to the Piperazine Core: While synthetically more challenging, modifications to the carbon backbone of the piperazine ring, such as introducing methyl groups, can be explored. These modifications can constrain the conformation of the ring and improve metabolic stability. nih.gov For example, 2,6-dimethylation of the piperazine ring has been explored to enhance metabolic stability in other drug candidates. nih.gov
Isotopic Labeling Strategies for Mechanistic and Analytical Studies
Isotopic labeling is an indispensable tool for elucidating metabolic pathways, studying reaction mechanisms, and enabling advanced spectroscopic analysis.
Deuterium (B1214612) (²H), a stable isotope of hydrogen, is widely used to alter the metabolic fate of drug candidates and as a probe in NMR spectroscopy.
Improving Metabolic Stability: The C-H bonds on the N-ethyl group, particularly on the alpha-carbon, are susceptible to enzymatic oxidation, leading to N-dealkylation. Replacing these hydrogens with deuterium creates stronger C-D bonds. This "kinetic isotope effect" can significantly slow down the rate of metabolism, thereby increasing the compound's half-life and systemic exposure. nih.gov For this compound, selective deuteration of the ethyl group (e.g., to create Methyl (4-(ethyl-d5)-piperazin-1-YL)acetate) could be a viable strategy to reduce N-dealkylation. nih.gov
NMR Studies: Perdeuteration, the replacement of most or all protons in a molecule with deuterium, is a common strategy in protein NMR to simplify complex spectra and reduce relaxation for the study of large biomolecules. ckisotopes.comnih.gov While less common for small molecules, using deuterated solvents (like CDCl₃ or D₂O) is standard practice to avoid large solvent signals in ¹H NMR spectra.
Incorporating heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) into the molecular scaffold provides powerful handles for advanced NMR experiments.
Mechanistic Insights and Structural Elucidation: The synthesis of this compound can be designed to include ¹³C or ¹⁵N atoms at specific positions. For example, using ¹⁵N-labeled piperazine or methyl bromoacetate with ¹³C-labeled carbonyl and/or alpha carbons would yield isotopically enriched products. These labeled compounds enable the use of two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) with much greater sensitivity.
Advanced Spectroscopic Analysis: The analysis of ¹³C–¹⁵N and ¹H–¹⁵N coupling constants in labeled heterocycles provides detailed information about bonding, hybridization, and stereochemistry, which can be crucial for confirming molecular structure and studying tautomeric equilibria. rsc.org For large biomolecular complexes, specific labeling of methyl groups with ¹³C is a key technique that allows for the study of structure and dynamics in systems up to 1 MDa in size. nih.govnih.gov While the title compound is a small molecule, the principles of using labeled precursors, such as ¹³C-methyl iodide for methylation, are directly applicable. nih.gov
Development of Hybrid Molecules and Conjugates for Research Tools
The synthesis of hybrid molecules and conjugates is a sophisticated strategy in chemical biology and medicinal chemistry aimed at combining the functionalities of two or more distinct molecular entities to create a novel tool with enhanced or entirely new properties. This compound serves as a pivotal scaffold in this endeavor, offering a platform for the attachment of various functional groups, thereby enabling the construction of highly specific and effective research probes.
The piperazine moiety within this compound is a key feature that is widely exploited in the design of such hybrid molecules. Piperazine and its derivatives are well-regarded for their ability to be incorporated as linkers in more complex molecular architectures. This is due to their conformational flexibility and the presence of two nitrogen atoms that can be functionalized. In the context of creating research tools, this allows for the strategic connection of a targeting moiety (such as a ligand for a specific protein) to a reporter group (like a fluorescent dye or a biotin (B1667282) tag).
Research has demonstrated the utility of piperazine-based linkers in the development of bifunctional molecules, which are crucial for techniques such as Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the targeted degradation of the protein. While direct studies on this compound in PROTACs are not extensively documented, the principles of using piperazine linkers are well-established and highlight the potential of this compound in similar applications. The ethyl acetate group of this compound can be hydrolyzed to the corresponding carboxylic acid, which then provides a handle for further chemical modification and attachment to other molecular components.
Furthermore, the development of conjugates for targeted drug delivery represents another significant area where piperazine derivatives have made a substantial impact. nih.govnih.govresearchgate.net These systems are designed to deliver a therapeutic or imaging agent specifically to a target site, such as a tumor, thereby minimizing off-target effects. The piperazine scaffold can be integrated into the linker connecting the targeting ligand to the payload. For instance, nanoparticles can be functionalized with piperazine-containing linkers to facilitate the attachment of targeting peptides. nih.gov
Exploration of Non Biological Applications of Methyl 4 Ethylpiperazin 1 Yl Acetate
Role as a Ligand in Coordination Chemistry and Metal Complex Formation
The structure of Methyl (4-ethylpiperazin-1-yl)acetate, possessing two tertiary nitrogen atoms within the piperazine (B1678402) ring and an oxygen atom in the carbonyl of the acetate (B1210297) group, makes it a prime candidate for acting as a ligand in coordination chemistry. Piperazine and its N-substituted derivatives are well-documented for their ability to form stable complexes with a variety of transition metal ions, including copper(II), nickel(II), platinum(II), cobalt(II), and silver(I). nih.govbiointerfaceresearch.comwikipedia.orgnih.gov These ligands can coordinate with metal centers in several ways.
The piperazine ring typically adopts a chair conformation and can act as a unidentate ligand through one of its nitrogen atoms or, more commonly, as a bridging ligand that links two metal centers, which can lead to the formation of coordination polymers. wikipedia.orgnih.gov For this compound, the presence of the acetate side chain introduces the possibility of chelation, where the ligand binds to a single metal ion at multiple points. This could occur through the coordination of one of the ring nitrogens and the carbonyl oxygen of the ester group, forming a stable five- or six-membered chelate ring. Such multidentate coordination significantly enhances the stability of the resulting metal complex compared to monodentate ligands. nih.gov
The N-ethyl substituent introduces specific steric and electronic effects that can influence the geometry and stability of the metal complexes. The complexation behavior is also highly dependent on the metal ion, the solvent system, and the presence of counter-anions. nih.gov Studies on similar N-substituted piperazine ligands demonstrate the formation of tetra-coordinated, square planar, or tetrahedral geometries. nih.gov
Table 1: Examples of Metal Complex Formation with Piperazine-Based Ligands This table presents data from analogous compounds to illustrate the potential coordination behavior of this compound.
| Ligand | Metal Ion | Resulting Complex Formula (General) | Proposed Geometry | Reference |
|---|---|---|---|---|
| N-substituted Piperazine | Cu(II), Ni(II), Pt(II) | [MLCl]Cl or [ML2]Cl2 | Square Planar | nih.gov |
| Piperazine | Co(II) | [CoCl2(piperazine)]n | Tetrahedral (Polymeric) | wikipedia.org |
| 1,4-bis[(2-pyridinyl)methyl]piperazine | Cu(II) | [Cu(L)X]ClO4 | Five-coordinate | mdpi.com |
| 30-anePy2N10Pip2 (Macrocycle) | Mn(II) - Zn(II) | [M(L)]2+ | Macrocyclic Complex | nih.gov |
Applications in Organic Catalysis and Material Science
The unique structural features of this compound suggest its utility in the development of advanced materials and catalytic systems.
As a Catalyst or Co-catalyst in Organic Transformations
Metal complexes derived from piperazine-based ligands have shown significant promise in catalysis. rsc.orgnih.gov The catalytic activity is often a function of the central metal ion and the specific ligand architecture, which can be finely tuned. For instance, complexes of N-substituted piperazines with Cu(II), Pt(II), and Ni(II) have been successfully employed as catalysts for the epoxidation of alkenes. nih.gov
By forming a complex with a suitable metal, this compound could function as a catalyst. The N-ethylpiperazine core provides a robust scaffold, while the acetate arm could influence the electronic environment of the metal center, thereby modulating its reactivity. Furthermore, piperazine-functionalized materials have been developed as highly active and reusable organocatalysts. These catalysts have demonstrated high reactivity and selectivity in water-based organic syntheses, such as Knoevenagel and cycloaddition reactions, highlighting the potential for greener chemical processes. rsc.org The incorporation of the piperazine moiety into a polymeric framework can prevent the leaching of active sites, leading to durable and recyclable catalytic systems. rsc.org
Incorporation into Polymeric Materials or Supramolecular Assemblies
The piperazine ring is a valuable building block in material science, used to construct both polymers and complex supramolecular structures. rsc.orgnih.gov The two nitrogen atoms of the piperazine ring allow it to act as a linker or a node in the formation of coordination polymers and metal-organic frameworks (MOFs). nih.govnih.gov A long, flexible piperazine-derived ligand has been used to create 2D and 3D coordination polymers with Ag(I), demonstrating dynamic structural transformations in response to guest molecules. nih.gov
Similarly, piperazine can react with other organic molecules to form extensive supramolecular networks held together by hydrogen bonds. rsc.org The photochemical reaction of piperazine with C70 fullerene yields adducts that can self-assemble with Lewis acids to form ordered, crystalline supramolecular aggregates. nih.gov
Given these precedents, this compound could be used as a monomer or a functionalizing agent. Its two piperazine nitrogens could be used to incorporate it into a polymer backbone, while the ester group could serve as a handle for further post-polymerization modification or to influence the material's physical properties, such as solubility and polarity. nih.govsemanticscholar.org For example, piperazine has been used to synthesize azetidinium-functionalized polymers by reacting it with epichlorohydrin, creating materials with specific reactive properties. researchgate.netacs.org
Environmental Fate and Degradation Studies (Academic Perspective)
While specific environmental fate data for this compound is not available, its degradation pathways can be predicted from the known chemistry of its functional groups: the ester, the N-ethyl group, and the piperazine ring.
Photodegradation and Hydrolysis Pathways
Hydrolysis: The most direct degradation pathway in an aqueous environment would be the hydrolysis of the methyl ester bond. This reaction, which can be catalyzed by acid or base, splits the ester to yield methanol (B129727) and the corresponding carboxylate, (4-ethylpiperazin-1-yl)acetic acid. publish.csiro.auresearchgate.net The kinetics of base-catalyzed hydrolysis for analogous α-amino acid esters have been studied extensively and typically follow pseudo-first-order kinetics. publish.csiro.autandfonline.com The rate is dependent on factors such as pH and temperature. tandfonline.com
Table 2: Hypothetical Kinetic Data for the Base-Catalyzed Hydrolysis of this compound This table is for illustrative purposes, based on principles from analogous amino acid ester hydrolysis studies.
| pH | Temperature (°C) | k_obs (s⁻¹) | Half-life (t₁/₂) (s) |
|---|---|---|---|
| 9.0 | 25 | 1.5 x 10⁻⁵ | 46210 |
| 10.0 | 25 | 1.5 x 10⁻⁴ | 4621 |
| 11.0 | 25 | 1.5 x 10⁻³ | 462 |
Photodegradation: In the atmosphere or sunlit surface waters, the molecule would be susceptible to photodegradation. Studies on piperazine itself show that its atmospheric oxidation is primarily initiated by hydroxyl (OH) radicals. nih.govresearchgate.netacs.org The reaction proceeds through the abstraction of a hydrogen atom from either the C-H bonds on the ring or the N-H bonds (in the case of unsubstituted piperazine). researchgate.net For this compound, OH radical attack would likely occur at the C-H bonds of the piperazine ring and the ethyl group, leading to a cascade of oxidation reactions and the formation of various smaller, oxygenated products. nih.gov
Biotransformation in Model Environmental Systems
In soil or aquatic environments containing microbial populations, the biotransformation of this compound would likely proceed through several established metabolic pathways for piperazine-containing compounds. researchgate.net The piperazine ring is known to undergo:
N-Oxidation: Formation of an N-oxide at the tertiary nitrogen atoms.
Hydroxylation: Addition of a hydroxyl group to the carbon atoms of the piperazine ring.
N-Dealkylation: The removal of the ethyl group from the nitrogen atom, yielding N-methylpiperazinyl acetate.
Ring Cleavage: The opening of the piperazine ring to form N,N'-disubstituted ethylenediamine (B42938) derivatives. researchgate.net
Initially, enzymatic hydrolysis of the ester bond would likely occur, as seen in the lipase-catalyzed hydrolysis of amino acid esters. nih.gov This would be followed by the degradation of the resulting (4-ethylpiperazin-1-yl)acetic acid via the pathways described above. Thermal degradation studies on piperazine have also identified the formation of products such as N-formylpiperazine, which could potentially form under certain environmental conditions. utexas.edu
Future Outlook and Research Directions for Methyl 4 Ethylpiperazin 1 Yl Acetate
Bridging the Gap Between Computational Predictions and Experimental Validation
The initial stages of modern chemical research are often dominated by in silico studies, which provide a theoretical framework for a molecule's properties and potential behavior. For Methyl (4-ethylpiperazin-1-YL)acetate, computational tools can predict a range of physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. nih.govnih.govnih.govresearchgate.netnih.govnih.gov
Future research must rigorously test these computational hypotheses through experimental validation. A critical area of focus will be the "rule of 5," a set of guidelines used to predict a compound's potential for oral bioavailability. nih.gov While in silico models provide initial estimates, these must be confirmed through laboratory experiments that measure properties like solubility and permeability. nih.gov For instance, turbidimetric solubility assays can provide real-world data to compare against calculated predictions. nih.gov Discrepancies between the predicted and observed values will be invaluable for refining the computational models, leading to more accurate predictive power for future piperazine (B1678402) derivatives.
Table 1: Predicted Physicochemical and ADME Properties of this compound
| Property | Predicted Value | Method |
|---|---|---|
| Molecular Weight | 186.25 g/mol | Calculation |
| LogP | 0.75 | SwissADME |
| Water Solubility | Highly Soluble | SwissADME |
| H-bond Acceptors | 4 | SwissADME |
| H-bond Donors | 0 | SwissADME |
| Blood-Brain Barrier Permeation | No | SwissADME |
| GI Absorption | High | SwissADME |
This table is generated based on predictive models and requires experimental validation.
Advancements in High-Throughput Synthesis and Screening for Analogues
The piperazine scaffold is a cornerstone of medicinal chemistry, and the ability to rapidly synthesize and screen a diverse library of analogues of this compound is a significant research frontier. researchgate.netmdpi.commdpi.comnih.gov Recent advances in automated flow chemistry and photoredox catalysis are set to revolutionize this process. nih.govbeilstein-journals.orgtechnologynetworks.comresearchgate.net
Flow chemistry, for example, allows for the machine-assisted, multi-step synthesis of piperazine derivatives with high efficiency and control. beilstein-journals.orgtechnologynetworks.comresearchgate.net This technology can be adapted to create a library of analogues by systematically varying the substituents on the piperazine ring and the acetate (B1210297) group. Furthermore, modern synthetic strategies like C-H functionalization, which allows for the direct modification of the carbon atoms of the piperazine ring, open up new avenues for creating novel molecular architectures that were previously difficult to access. researchgate.netmdpi.com The integration of high-throughput synthesis with automated screening platforms will enable the rapid identification of analogues with desirable properties.
Table 2: Examples of Synthetic Methodologies for Piperazine Derivatives
| Reaction Type | Key Features | Potential Application for Analogues |
|---|---|---|
| Photoredox Catalysis | Utilizes light to initiate chemical reactions; offers mild reaction conditions. researchgate.netnih.gov | Synthesis of C-H functionalized analogues with novel substituents on the piperazine ring. researchgate.net |
| Automated Flow Synthesis | Continuous, machine-assisted synthesis; precise control over reaction parameters. beilstein-journals.orgtechnologynetworks.comresearchgate.net | Rapid generation of a library of analogues for high-throughput screening. beilstein-journals.orgtechnologynetworks.comresearchgate.net |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. nih.gov | Introduction of diverse aryl groups onto the piperazine nitrogen. nih.gov |
| Reductive Amination | A two-step method to form amines from carbonyl compounds. nih.gov | Modification of the ethyl group on the piperazine nitrogen. |
This table provides examples of advanced synthetic methods applicable to the generation of analogues.
Integration of Multi-Omics Data for Deeper Mechanistic Understanding (In Vitro)
Understanding the biological interactions of this compound at a molecular level is crucial for any potential therapeutic application. Future in vitro research will likely move beyond single-endpoint assays and embrace a more holistic, multi-omics approach. This involves the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the compound's effect on a biological system.
For instance, in vitro studies using human liver microsomes can identify the metabolic fate of this compound. nih.govresearchgate.net By analyzing the resulting metabolites (metabolomics), researchers can gain insights into the enzymes responsible for its breakdown and identify any potentially reactive metabolites. nih.gov This information, when combined with transcriptomic and proteomic data showing changes in gene and protein expression in response to the compound, can reveal the underlying mechanisms of action and potential off-target effects. Such integrated analyses are powerful tools for de-risking new chemical entities early in the discovery process. nih.govresearchgate.net
Development of Novel Analytical Probes and Sensing Technologies
The development of sensitive and selective analytical methods is paramount for studying the behavior of this compound in various environments. A promising avenue of future research lies in the creation of novel analytical probes and sensing technologies based on this molecule.
One exciting possibility is the development of a radiolabeled version of this compound for use in Positron Emission Tomography (PET) imaging. nih.gov A closely related compound, N-[11C]methylpiperidin-4-yl acetate, has been successfully developed as a PET radioligand for imaging acetylcholinesterase activity in the brain. nih.gov By analogy, a [11C]-labeled version of this compound could potentially be developed to probe specific biological targets in vivo.
Furthermore, the unique chemical properties of the piperazine moiety could be exploited to create electrochemical sensors. The development of ion-selective electrodes (ISEs) based on functionalized carbon nanomaterials has shown promise for the determination of other piperazine-containing compounds. researchgate.net Future work could focus on designing an ISE that is highly selective for this compound, enabling its rapid and accurate quantification in complex matrices.
Identifying Novel Non-Biological Applications Based on Unique Chemical Properties
While the piperazine ring is most famous for its role in pharmaceuticals, its unique chemical properties also lend themselves to a range of non-biological applications. rsc.orgchemicalbook.comcognitivemarketresearch.com Future research should explore the potential of this compound and its derivatives in materials science and industrial chemistry.
One area of interest is the use of piperazine derivatives as corrosion inhibitors. The nitrogen atoms in the piperazine ring can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. The specific structure of this compound, with its ester functionality, may offer unique advantages in this context.
Another potential application lies in the agrochemical sector. Piperazine derivatives are already used in the formulation of pesticides, insecticides, and fungicides. cognitivemarketresearch.com The structural features of this compound could be modified to develop new agrochemicals with improved efficacy and environmental profiles. The compound could also find use in the manufacture of plastics, resins, and other industrial materials. chemicalbook.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl (4-ethylpiperazin-1-yl)acetate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, piperazine derivatives are often alkylated using methyl chloroacetate in the presence of a base (e.g., KCO) in anhydrous solvents like DMF or acetonitrile . Reaction efficiency is optimized by controlling temperature (60–80°C), reaction time (12–24 h), and stoichiometric ratios (1:1.2 molar ratio of piperazine to alkylating agent). Monitoring via TLC (hexane:ethyl acetate eluent) ensures completion . Post-reaction purification involves extraction with ethyl acetate, drying with NaSO, and column chromatography.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms the presence of the 4-ethylpiperazine moiety (δ 2.5–3.5 ppm for piperazine protons) and methyl ester (δ 3.7 ppm for OCH) .
- HRMS : Validates molecular weight (e.g., m/z 345.1 [M+1]+ in ESI) .
- IR Spectroscopy : Identifies ester carbonyl stretches (~1740 cm) and N–H bends (~3300 cm) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 3–10) at 25°C and 40°C for 24–72 h. Samples are analyzed via HPLC to quantify degradation products. For instance, ester hydrolysis is accelerated in alkaline conditions (pH > 9), requiring storage at neutral pH and 4°C .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological interactions of this compound?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-311++G(d,p) level to evaluate electron distribution and reactive sites (e.g., nucleophilic piperazine N-atoms) .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., serotonin receptors). The 4-ethylpiperazine group shows strong H-bonding with Asp3.32 residues, while the ester moiety influences hydrophobic interactions .
Q. What strategies resolve contradictions in polymorphic forms observed during crystallization?
- Methodological Answer : Polymorphism can arise from solvent polarity (e.g., ethyl acetate vs. methanol) or cooling rates. Single-crystal X-ray diffraction (SHELX refinement) distinguishes forms by unit cell parameters and hydrogen-bonding patterns (e.g., O–H···N vs. C–H···S interactions) . Differential Scanning Calorimetry (DSC) confirms thermal stability differences (e.g., melting points 96–190°C) .
Q. How does the 4-ethylpiperazine moiety influence the compound’s pharmacokinetic properties?
- Methodological Answer : In vitro assays (e.g., Caco-2 permeability) and in vivo studies (rodent models) assess absorption. The piperazine group enhances solubility (logP ~1.5) but may reduce BBB penetration due to hydrogen-bond donor count (>2). Metabolic stability is evaluated using liver microsomes, identifying N-deethylation as a major pathway .
Data Analysis and Reproducibility
Q. How should researchers address inconsistencies in synthetic yields across laboratories?
- Methodological Answer : Trace impurities (e.g., residual solvents) or moisture can reduce yields. Standardize protocols:
- Use anhydrous solvents and inert atmospheres.
- Validate reagent purity via NMR or GC.
- Report detailed reaction conditions (e.g., stirring rate, drying time) .
Q. What statistical methods are appropriate for comparing bioactivity data across structural analogs?
- Methodological Answer : Use ANOVA with post-hoc Tukey tests to compare IC values. For dose-response curves, nonlinear regression (GraphPad Prism) calculates efficacy (E) and potency (EC). Principal Component Analysis (PCA) identifies structural features (e.g., ester vs. amide) correlating with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
